4-Chlorobenzyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide
Description
The compound 4-Chlorobenzyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide is a sulfur-containing heterocyclic molecule featuring a 1,2,3-thiadiazole core substituted at the 4-position with a 2,4-dichlorophenyl group and at the 5-position with a 4-chlorobenzylthio moiety. The presence of multiple chlorine atoms enhances lipophilicity and may influence receptor binding or metabolic stability in pharmacological contexts .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-4-(2,4-dichlorophenyl)thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2S2/c16-10-3-1-9(2-4-10)8-21-15-14(19-20-22-15)12-6-5-11(17)7-13(12)18/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPSBXIKNCWFBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(N=NS2)C3=C(C=C(C=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chlorobenzyl 4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl sulfide is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological effects, particularly its anticancer properties, mechanisms of action, and other potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H12Cl2N2S
- Molecular Weight : 335.24 g/mol
This structure includes a thiadiazole ring, which is known for contributing to various pharmacological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies focusing on its anticancer properties and other therapeutic effects.
Anticancer Properties
Numerous studies have highlighted the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. For instance:
- Cytotoxicity Studies : Research has shown that compounds with similar structures exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For example, derivatives like 2-(4'-chlorobenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole demonstrated potent activity with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Chlorobenzyl Thiadiazole Derivative | MCF-7 | 5.36 | Induces apoptosis |
| 4-Chlorobenzyl Thiadiazole Derivative | HepG2 | 3.21 | Cell cycle arrest |
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Induction of Apoptosis : Studies indicate that treatment with these compounds leads to increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), promoting programmed cell death .
- Cell Cycle Arrest : The compounds have been shown to cause cell cycle arrest at specific phases (S and G2/M), disrupting cancer cell proliferation .
- Targeting Specific Receptors : Some studies suggest that these compounds may interact with specific receptors such as Sphingosine 1-phosphate receptor 4, indicating a potential pathway for therapeutic targeting .
Other Biological Activities
Beyond anticancer activity, thiadiazole derivatives have demonstrated various other biological activities:
- Antimicrobial Activity : Compounds in this class have shown efficacy against bacterial and fungal strains.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of thiadiazole derivatives:
- In Vivo Studies : A study involving tumor-bearing mice demonstrated that certain derivatives could effectively target tumor cells without significant toxicity to normal tissues .
- Clinical Implications : The promising results from in vitro and in vivo studies suggest potential for development into clinical therapies for various cancers.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize its properties, the compound is compared to structurally related molecules from the evidence provided. Key differences lie in the heterocyclic core, substituent patterns, and functional groups, which dictate reactivity, solubility, and biological interactions.
Core Heterocycle Variations
- 1,2,3-Thiadiazole vs. 1,2,4-Triazole: The target compound’s 1,2,3-thiadiazole core distinguishes it from 1,2,4-triazole analogs like 3-(2,4-Dichlorophenyl)-5-((4-Fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine (). Triazoles, however, are more resistant to hydrolysis, which may enhance stability in aqueous environments .
Substituent Analysis
Table 1: Substituent Comparison of Selected Compounds
| Compound Name | Core Structure | R1 (Position 4) | R2 (Position 5) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 1,2,3-Thiadiazole | 2,4-Dichlorophenyl | 4-Chlorobenzylthio | Thioether, Chloroaryls |
| 3-(2,4-Dichlorophenyl)-5-((4-Fluorobenzyl)thio)-... | 1,2,4-Triazole | 2,4-Dichlorophenyl | 4-Fluorobenzylthio | Thioether, Fluoroaryl |
| Methyl 2-{[4-(3,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate | 1,2,3-Thiadiazole | 3,4-Dichlorophenyl | Methyl sulfanylacetate | Ester, Sulfide |
| 2-[[4-Amino-5-(2-Chlorophenyl)-1,2,4-Triazol-3-yl]sulfanyl]-N-(4-Butylphenyl)acetamide | 1,2,4-Triazole | 2-Chlorophenyl | Acetamide-linked sulfanyl | Acetamide, Sulfide |
- Chlorination Patterns :
The target compound’s 2,4-dichlorophenyl group (R1) contrasts with the 3,4-dichlorophenyl substitution in methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate (). Ortho/para-chlorination (as in the target) may enhance steric hindrance, affecting binding to hydrophobic pockets in proteins compared to meta/para substitution . - Sulfur Linkages: The 4-chlorobenzylthio group (R2) in the target differs from the acetamide-linked sulfanyl group in 2-[[4-Amino-5-(2-Chlorophenyl)-1,2,4-Triazol-3-yl]sulfanyl]-N-(4-Butylphenyl)acetamide ().
Q & A
Basic Research Questions
Q. What are the key considerations for designing a multi-step synthesis route for this compound, particularly regarding functional group compatibility?
- Methodological Answer : Prioritize sequential protection/deprotection strategies for reactive groups (e.g., chlorobenzyl and thiadiazole moieties). Use nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioether linkage, as demonstrated in analogous thiadiazole syntheses . Monitor intermediates via TLC or HPLC to ensure minimal cross-reactivity.
Q. How is single-crystal X-ray diffraction utilized to confirm the molecular structure of thiadiazole derivatives?
- Methodological Answer : Crystallize the compound in a solvent system (e.g., ethanol/water) and collect diffraction data at 295 K. Refinement parameters (e.g., R factor < 0.06, data-to-parameter ratio > 15:1) validate structural accuracy. For example, Acta Crystallographica reports similar thiadiazole structures with mean C–C bond lengths of 0.004 Å .
Q. What spectroscopic techniques are essential for characterizing intermediates and the final product?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for chlorinated aromatic protons (δ 7.2–7.8 ppm) and thiadiazole carbons (δ 150–160 ppm) .
- HRMS : Confirm molecular ion clusters (e.g., [M+H]⁺ with isotopic patterns matching Cl and S content) .
Advanced Research Questions
Q. How can computational chemistry predict the regioselectivity of electrophilic attacks on the thiadiazole core?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The sulfur atom in the thiadiazole ring exhibits high electron density, favoring electrophilic substitution at the 5-position. Compare results with crystallographic data (e.g., bond angles and torsion angles) to validate predictions .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar thiadiazoles?
- Methodological Answer :
- Purity Assessment : Use HPLC-MS to rule out impurities (>98% purity threshold) .
- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to isolate variables. For example, discrepancies in IC₅₀ values may arise from solvent polarity effects .
Q. How do steric and electronic effects influence the stability of the sulfide linkage under oxidative conditions?
- Methodological Answer : Conduct kinetic studies using H₂O₂ or m-CPBA as oxidants. Steric hindrance from the 2,4-dichlorophenyl group slows oxidation to sulfone. Monitor via IR (S=O stretch at ~1150 cm⁻¹) and compare with less hindered analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
